Colistin b
Overview
Description
Synthesis Analysis
Colistin B, along with Colistin A, is synthesized by Bacillus colistinus. The biosynthesis involves the formation of specific fatty acids, such as 6-methyloctanoic and isooctanoic acids, which are crucial for the peptide's structure. These fatty acids are synthesized from branched-chain amino acids, highlighting a complex biosynthetic pathway that integrates amino acid and lipid biosynthesis mechanisms (Ito, Aida, & Uemura, 1969).
Molecular Structure Analysis
Colistin B is a cyclic lipopeptide with a distinctive molecular structure that includes a peptide cycle and a fatty acid chain. The structure is characterized by the presence of 6-methyloctanoic or isooctanoic acid linked to the peptide component, which consists of multiple amino acid residues, including ƒ¿, ƒÁ-diaminobutyric acid, L-threonine, L-leucine, and D-leucine. This complex structure contributes to its interaction with bacterial membranes (Ito, Aida, & Uemura, 1969).
Chemical Reactions and Properties
Colistin B's activity is primarily attributed to its ability to interact with the lipid A component of the bacterial outer membrane, leading to membrane disruption. This interaction is facilitated by the amphipathic nature of Colistin B, allowing it to insert into and destabilize the bacterial lipid bilayer. The mechanism involves displacement of divalent cations from the membrane, disrupting the membrane's integrity and leading to bacterial cell death (Li, Beuerman, & Verma, 2020).
Physical Properties Analysis
The physical properties of Colistin B, such as solubility, are influenced by its amphipathic nature. It tends to form micelles in aqueous solutions above certain concentrations, which is significant for its solubilization and interaction with bacterial membranes. The micelle formation also impacts the stability and bioavailability of Colistin B in biological environments (Wallace et al., 2010).
Chemical Properties Analysis
The chemical behavior of Colistin B is crucial for its antibacterial action. It can undergo interactions with other molecules, including drugs, which may enhance its therapeutic efficacy or lead to potential drug-drug interactions. Understanding these chemical properties is essential for optimizing its use and developing strategies to mitigate resistance development in target bacteria (Rhouma et al., 2016).
Scientific Research Applications
Treatment of Multidrug-Resistant Bacteria : Colistin B is effective in treating multidrug-resistant Gram-negative bacteria by disrupting their outer membranes. However, certain bacteria with mcr-1 gene have developed resistance to its action due to enhanced membrane stability (Li, Beuerman, & Verma, 2020).
Pharmacokinetics and Pharmacodynamics : Advances in understanding the pharmacokinetics and pharmacodynamics of Colistin B, along with Polymyxin B, suggest strategies for optimizing their clinical use against challenging Gram-negative 'superbugs' (Tran et al., 2016).
Veterinary Medicine Application : Colistin B has been extensively used in veterinary medicine, mainly for the prevention and treatment of Enterobacteriaceae infections in animals. Its usage in swine medicine, in particular, requires careful management to prevent exacerbation of colistin resistance (Rhouma, Beaudry, Thériault, & Letellier, 2016).
Side Effects and Toxicity : While Colistin B produces high clinical cure rates, it is potentially nephrotoxic. However, neurotoxicity does not seem to be a major issue during its treatment. Its use should be carefully monitored in patients with impaired kidney function (Spapen, Jacobs, van Gorp, Troubleyn, & Honore, 2011).
Resistance Mechanisms : The rise in Colistin resistance is linked to multiple mechanisms, including genetic mutations such as in the mgrB gene in Klebsiella pneumoniae and the emergence of plasmid-mediated resistance genes like mcr-1. Understanding these mechanisms is crucial for developing effective treatment strategies (Pragasam et al., 2017).
Quantification and Monitoring : Reliable and sensitive methods for quantifying Colistin B in plasma and urine, such as LC-MS/MS, are critical for monitoring its levels in patients, thus enabling optimized dosing and minimizing toxicity (Bihan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWPHSUTGNZST-SSWRVQTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colistin b | |
CAS RN |
7239-48-7 | |
Record name | Colistin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLISTIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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